5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazolopyridazine moiety, a diazepane ring, and an indolone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting with the preparation of the triazolopyridazine and diazepane intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these synthetic routes include sulfonyl chlorides, indole derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its versatility and reactivity make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features.
Uniqueness
5-[(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)sulfonyl]-2,3-dihydro-1H-indol-2-one stands out due to its unique combination of a triazolopyridazine moiety, a diazepane ring, and an indolone core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c26-18-11-13-10-14(2-3-15(13)20-18)29(27,28)24-7-1-6-23(8-9-24)17-5-4-16-21-19-12-25(16)22-17/h2-5,10,12H,1,6-9,11H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUOMXPBCYALSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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